- Iron-Catalyzed Direct Julia-Type Olefination of Alcohols, Journal of Organic Chemistry, 2020, 85(15), 9876-9886

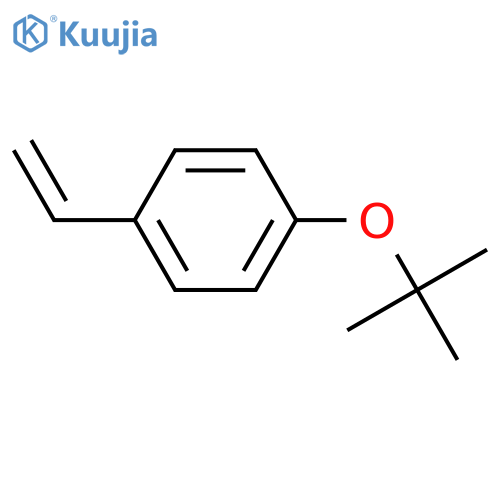

Cas no 95418-58-9 (1-(tert-butoxy)-4-ethenylbenzene)

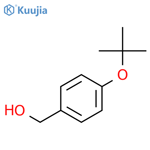

95418-58-9 structure

اسم المنتج:1-(tert-butoxy)-4-ethenylbenzene

1-(tert-butoxy)-4-ethenylbenzene الخواص الكيميائية والفيزيائية

الاسم و المعرف

-

- 4-tert-butoxystyrene

- 1-ethenyl-4-[(2-methylpropan-2-yl)oxy]benzene

- 4-T-BUTOXYSTYRENE

- 1-tert-Butoxy-4-vinylbenzene

- p-tert-Butoxystyrene

- 4-tert-Butoxystyrene (stabilized with TBC)

- 1-(1,1-Dimethylethoxy)-4-ethenylbenzene (ACI)

- 1-(tert-butoxy)-4-ethenylbenzene

- 1-tert-Butoxy-4-vinylbenzene #

- AKOS008996495

- 4-tert-Butoxystyrene, 99%, contains 200 ppm 4-tert-butylcatechol as inhibitor

- MFCD00145183

- p-t-butoxy styrene

- Z87001635

- p-tertbutoxystyrene

- p-t-butoxystyrene

- SCHEMBL131860

- DTXSID30341978

- B1443

- 95418-60-3

- 95418-58-9

- Benzene, 1-(1,1-dimethylethoxy)-4-ethenyl-

- EN300-18637

-

- نواة داخلي: 1S/C12H16O/c1-5-10-6-8-11(9-7-10)13-12(2,3)4/h5-9H,1H2,2-4H3

- مفتاح Inchi: GRFNSWBVXHLTCI-UHFFFAOYSA-N

- ابتسامات: O(C(C)(C)C)C1C=CC(C=C)=CC=1

حساب السمة

- نوعية دقيقة: 176.12000

- النظائر كتلة واحدة: 176.120115130g/mol

- النظائر الذرية العد: 0

- الرابطة الهيدروجينية المانحين العد: 0

- عدد مستقبلات الهيدروجين بوند: 1

- عدد الذرات الثقيلة: 13

- تدوير ملزمة العد: 3

- تعقيدات: 159

- رابطة تساهمية وحدة العد: 1

- مركز ستيريو الذرية العد: 0

- عدد غير محدد من مراكز ستيريو الذرية: 0

- السندات الثابتة ستيريو مركز العد: 0

- غير محدد بوند مركز ستيريو العد: 0

- طوبولوجي سطح القطب: 9.2Ų

- tautomeric العد: nothing

- تهمة السطحية: 0

- إكسلوغ 3: 3.7

الخصائص التجريبية

- اللون / الشكل: Not determined

- كثيف: 0.936

- نقطة انصهار: -38 ºC

- نقطة الغليان: 72-73 ºC (0.1 mmHg)

- نقطة الوميض: 207 ºF

- انكسار: 1.524

- بسا: 9.23000

- لوغب: 3.50690

- الذوبان: Not determined

1-(tert-butoxy)-4-ethenylbenzene أمن المعلومات

1-(tert-butoxy)-4-ethenylbenzene بيانات الجمارك

- رمز النظام المنسق:2909309090

- بيانات الجمارك:

China Customs Code:

2909309090Overview:

2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

1-(tert-butoxy)-4-ethenylbenzene الأسعارأكثر . >>

| مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1252087-100g |

4-tert-Butoxystyrene |

95418-58-9 | 98% | 100g |

¥3584.00 | 2024-04-24 | |

| Enamine | EN300-18637-2.5g |

1-(tert-butoxy)-4-ethenylbenzene |

95418-58-9 | 95% | 2.5g |

$29.0 | 2023-09-18 | |

| Chemenu | CM360638-500g |

1-ethenyl-4-[(2-methylpropan-2-yl)oxy]benzene |

95418-58-9 | 95%+ | 500g |

$1308 | 2024-07-18 | |

| Enamine | EN300-18637-0.25g |

1-(tert-butoxy)-4-ethenylbenzene |

95418-58-9 | 95% | 0.25g |

$19.0 | 2023-09-18 | |

| Apollo Scientific | OR315709-5g |

p-tert-Butoxystyrene |

95418-58-9 | 98% | 5g |

£24.00 | 2025-02-19 | |

| Enamine | EN300-18637-10.0g |

1-(tert-butoxy)-4-ethenylbenzene |

95418-58-9 | 95% | 10.0g |

$64.0 | 2023-02-08 | |

| 1PlusChem | 1P0060RI-5g |

1-tert-butoxy-4-vinylbenzene |

95418-58-9 | 95% | 5g |

$38.00 | 2024-04-19 | |

| Aaron | AR0060ZU-2.5g |

1-tert-butoxy-4-vinylbenzene |

95418-58-9 | 95% | 2.5g |

$53.00 | 2024-07-18 | |

| Aaron | AR0060ZU-500mg |

1-tert-butoxy-4-vinylbenzene |

95418-58-9 | 95% | 500mg |

$52.00 | 2023-12-14 | |

| abcr | AB575993-100ml |

4-tert-Butoxystyrene (stabilized with TBC), 98%; . |

95418-58-9 | 98% | 100ml |

€112.00 | 2024-08-02 |

1-(tert-butoxy)-4-ethenylbenzene طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط

1.1 Reagents: Potassium tert-butoxide Catalysts: 1,10-Phenanthroline , Ferrous chloride Solvents: Toluene ; 8 h, 120 °C

المراجع

طريقة الإنتاج 2

رد فعل الشرط

1.1 Reagents: Triethylamine Catalysts: Palladium diacetate , Tri-o-tolylphosphine Solvents: Acetonitrile

المراجع

- Improved preparation of 4-tert-butoxystyrene, Japan, , ,

طريقة الإنتاج 3

رد فعل الشرط

1.1 Reagents: Sodium bicarbonate Catalysts: Triphenylphosphine , Aluminum chloride Solvents: Nitromethane ; 2 h, rt → 80 °C

المراجع

- Preparation of phenenyl compound, China, , ,

طريقة الإنتاج 4

رد فعل الشرط

1.1 Reagents: Potassium carbonate Catalysts: Molybdate(42-), triacontakis[μ-(acetato-κO:κO′)]doheptacontaaquaoctacontahecta-μ… Solvents: Dimethyl sulfoxide ; 36 h

المراجع

- Light driven decarboxylative cross coupling of acrylic acid and iodobenzene using [Mo132] type Keplerate as catalyst, Inorganica Chimica Acta, 2017, 460, 77-82

طريقة الإنتاج 5

رد فعل الشرط

1.1 Catalysts: sec-Butyllithium Solvents: Tetrahydrofuran ; -78 °C

المراجع

- Analysis of Homopolymer Distribution in a Polymer Blend Thin Film by Anomalous Grazing Incidence Small-Angle X-ray Scattering at the Bromine K-Edge, Macromolecules (Washington, 2021, 54(1), 488-498

طريقة الإنتاج 6

رد فعل الشرط

المراجع

- Photoresist compositions containing substituted organomethyl vinylaryl ether materials, United States, , ,

طريقة الإنتاج 7

طريقة الإنتاج 8

رد فعل الشرط

1.1 Reagents: Potassium bisulfate Catalysts: Tempo ; rt → 130 °C; 100 mm Hg, 130 °C; 130 °C → 180 °C; 180 °C; 30 min, 180 °C; 180 °C → 190 °C

المراجع

- Novel process for producing styrene compound, China, , ,

طريقة الإنتاج 9

رد فعل الشرط

1.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ; 3 h, 0 °C; 0 °C → 5 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, 10 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, 10 °C

المراجع

- Preparation of 4-tert-butoxystyrene, China, , ,

طريقة الإنتاج 10

طريقة الإنتاج 11

رد فعل الشرط

1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: 1,4-Dioxane , Water ; 6 h, 60 °C

المراجع

- Slow release of organoboronic acids in cross-coupling reactions, World Intellectual Property Organization, , ,

طريقة الإنتاج 12

رد فعل الشرط

1.1 Reagents: 2-Methyl-2-butanol , Potassium phosphate Catalysts: 1,4-Bis(diphenylphosphino)butane , Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium Solvents: Toluene ; rt → 100 °C; 2 h, 100 °C

المراجع

- Preparation of vinyl compounds using vinyl acetates as vinylation agents, Japan, , ,

طريقة الإنتاج 13

رد فعل الشرط

1.1 Reagents: Potassium tert-butoxide Catalysts: (OC-6-44)-Aquadichloro[4,4′-[(2,6-pyridinediyl-κN)bis(methylene)]bis[morpholine-… Solvents: Toluene ; 12 h, 110 °C

المراجع

- Nickel(II)-catalyzed direct olefination of benzyl alcohols with sulfones with the liberation of H2, Chemical Communications (Cambridge, 2019, 55(43), 6130-6133

طريقة الإنتاج 14

رد فعل الشرط

1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: 1,4-Dioxane , Water ; 6 h, 100 °C

المراجع

- N-(Carboxymethyl)-N-methyl-glycine, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

طريقة الإنتاج 15

رد فعل الشرط

1.1 Reagents: Ethyl bromide , Magnesium Solvents: Tetrahydrofuran

1.2 Catalysts: Manganese dichloride Solvents: Tetrahydrofuran

1.2 Catalysts: Manganese dichloride Solvents: Tetrahydrofuran

المراجع

- Preparation of biphenyl-free tert-butoxystyrene, Japan, , ,

طريقة الإنتاج 16

رد فعل الشرط

المراجع

- Site-Selective Alkoxylation of Benzylic C-H Bonds by Photoredox Catalysis, Angewandte Chemie, 2020, 59(1), 197-202

طريقة الإنتاج 17

رد فعل الشرط

المراجع

- Preparation of p-tert-butoxystyrene as intermediate for drugs, agrochemicals, and monomers, Japan, , ,

طريقة الإنتاج 18

رد فعل الشرط

1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: 1,4-Dioxane , Water ; 6 h, 100 °C

المراجع

- N-(Carboxymethyl)-N-methyl-glycine, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-7

طريقة الإنتاج 19

رد فعل الشرط

1.1 Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: 1,4-Dioxane , Water ; 23 °C; 10 min, 23 °C

1.2 Reagents: Tripotassium phosphate Solvents: Water ; 23 °C; 6 h, 60 °C

1.2 Reagents: Tripotassium phosphate Solvents: Water ; 23 °C; 6 h, 60 °C

المراجع

- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates, Journal of the American Chemical Society, 2009, 131(20), 6961-6963

طريقة الإنتاج 20

رد فعل الشرط

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 1 h, 40 - 50 °C

1.2 Catalysts: Ferrous bromide ; 1 h, 20 - 30 °C

1.2 Catalysts: Ferrous bromide ; 1 h, 20 - 30 °C

المراجع

- Process for the production of styrene compound, and styrene compound free from biphenyl, United States, , ,

1-(tert-butoxy)-4-ethenylbenzene Raw materials

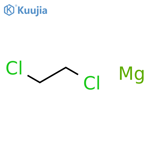

- chlorovinylmagnesium

- [4-(tert-butoxy)phenyl]methanol

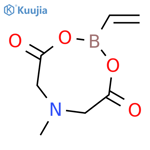

- 6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione

- 4-(1,1-Dimethylethoxy)-alpha-methylbenzenemethanol

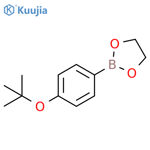

- 1,3,2-Dioxaborolane, 2-[4-(1,1-dimethylethoxy)phenyl]-

- 1-Bromo-4-tert-butoxybenzene

- p-Chlorostyrene

- Dimethyl sulfone

- 1-tert-Butoxy-4-chlorobenzene

- Tert-Butylmagnesium chloride

- 1-(tert-butoxy)-4-iodobenzene

1-(tert-butoxy)-4-ethenylbenzene Preparation Products

1-(tert-butoxy)-4-ethenylbenzene الوثائق ذات الصلة

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796

-

4. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672

-

Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118

95418-58-9 (1-(tert-butoxy)-4-ethenylbenzene) منتجات ذات صلة

- 105612-79-1(Benzene,1-(1,1-dimethylethoxy)-3-ethenyl-)

- 2287285-44-1(1-(cyclopropylmethyl)-6-fluoro-1H-1,2,3-benzotriazol-5-amine)

- 2172532-53-3(1-(propan-2-yl)-1H-1,2,3-benzotriazol-4-ol)

- 23977-47-1(1H,2H,3H-pyrido2,3-b1,4thiazine)

- 1698260-01-3(1-Oxaspiro[2.5]octane-2-carboxylic acid, 2-chloro-, methyl ester)

- 2248406-40-6(6-Bromo-4-(difluoromethyl)-2-methylquinoline)

- 1806262-56-5(Ethyl 6-fluoro-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-carboxylate)

- 2229649-76-5(2-methylhept-3-enenitrile)

- 1257551-28-2(3-4-(1-benzofuran-2-carbonyl)piperazin-1-yl-6-(pyridin-3-yl)pyridazine)

- 2193415-37-9(1-[4-(5-Chloro-2-pyrimidinyl)-1-piperidinyl]-2-propen-1-one)

الموردين الموصى بهم

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

(CAS:95418-58-9)4-tert-Butoxystyrene

نقاء:99%

كمية:Gram-Ton

الأسعار ($):استفسار

Amadis Chemical Company Limited

(CAS:95418-58-9)1-(tert-butoxy)-4-ethenylbenzene

نقاء:99%

كمية:500g

الأسعار ($):418.0